N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine
CAS No.: 452087-18-2
Cat. No.: VC4457574
Molecular Formula: C13H10ClN3S
Molecular Weight: 275.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 452087-18-2 |
|---|---|
| Molecular Formula | C13H10ClN3S |
| Molecular Weight | 275.75 |
| IUPAC Name | N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C13H10ClN3S/c1-8-5-11-12(15-7-16-13(11)18-8)17-10-4-2-3-9(14)6-10/h2-7H,1H3,(H,15,16,17) |
| Standard InChI Key | VKSXFFNTKFWBOX-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(N=CN=C2S1)NC3=CC(=CC=C3)Cl |
Introduction
N-(3-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound featuring a thieno[2,3-d]pyrimidine core, which is known for its potential biological activities. This compound is characterized by the presence of a chlorine atom on the phenyl ring and a methyl group attached to the thieno[2,3-d]pyrimidine structure. The combination of these structural elements enhances its chemical reactivity and biological interactions.
Synthesis and Preparation
The synthesis of N-(3-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. These processes often start with the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the phenyl and methyl groups through various chemical transformations. Detailed synthetic routes may involve condensation reactions, nucleophilic substitutions, or other methods tailored to introduce the specific functional groups required for the compound's structure.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(3-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine, highlighting the diversity within thieno-based structures. For example:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 5-(4-Chlorophenyl)-6-methylthieno[2,3-d]pyrimidine-2,4-diamine | Contains a quinoline-like core with diamino substitution | Exhibits potential antimicrobial activity |
| 7-Chloro-N-methylthieno[3,4-b]quinolin-8-amide | Features a quinoline core with chlorine substitution | Shows potential anti-inflammatory effects |
| 1-(3-Chlorophenyl)-6-Methylthieno[3,4-b]quinoline | Known for antimalarial properties | Contains a quinoline core |
These compounds illustrate the versatility of thieno-based structures in drug development and their potential therapeutic applications.
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